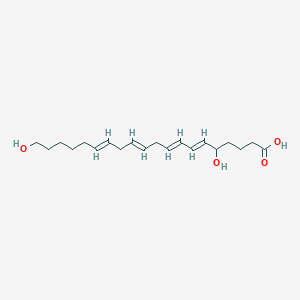
5,20-Dihete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,20-Dihete is a polyunsaturated fatty acid derivative. It is part of the eicosanoid family, which includes various biologically active lipids derived from arachidonic acid. These compounds play significant roles in inflammation, immunity, and other physiological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,20-Dihete typically involves the oxidation of arachidonic acid. This process can be catalyzed by enzymes such as lipoxygenases or cytochrome P450 monooxygenases. The reaction conditions often require the presence of cofactors like NADPH and specific reaction environments to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for the oxidation of arachidonic acid. This method can be more sustainable and cost-effective compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5,20-Dihete undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Functional groups on the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen in the presence of enzymes.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymes like lipoxygenases or chemical catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have distinct biological activities .
Applications De Recherche Scientifique
5,20-Dihete has numerous applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific receptors on cell surfaces, such as the OXE receptor. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include enzymes involved in the metabolism of arachidonic acid and other signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxo-6,8,11,14-eicosatetraenoic acid: Another eicosanoid with potent proinflammatory properties.
20-Hydroxy-5,8,11,14-eicosatetraenoic acid: Known for its role in vascular function and inflammation.
Uniqueness
5,20-Dihete is unique due to its dual hydroxylation, which imparts distinct biological activities compared to other eicosanoids. This dual functionality allows it to participate in more diverse and complex signaling pathways .
Propriétés
Numéro CAS |
107373-23-9 |
|---|---|
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(6E,8E,11E,14E)-5,20-dihydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c21-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19(22)16-14-17-20(23)24/h2-5,8,10,12,15,19,21-22H,1,6-7,9,11,13-14,16-18H2,(H,23,24)/b4-2+,5-3+,10-8+,15-12+ |
Clé InChI |
IWYJGYZCHKEPCK-BHCYBMAPSA-N |
SMILES |
C(CCC=CCC=CCC=CC=CC(CCCC(=O)O)O)CCO |
SMILES isomérique |
C(CC/C=C/C/C=C/C/C=C/C=C/C(CCCC(=O)O)O)CCO |
SMILES canonique |
C(CCC=CCC=CCC=CC=CC(CCCC(=O)O)O)CCO |
Synonymes |
5,20-diHETE 5,20-dihydroxy-6,8,11,14-eicosatetraenoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


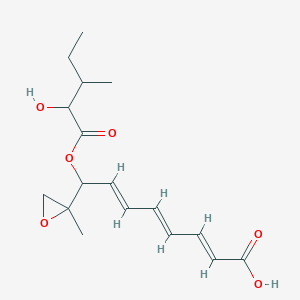
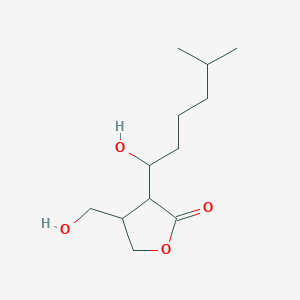
![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
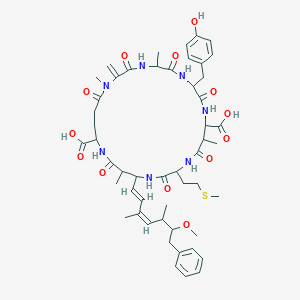



![N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B218120.png)
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)

![(2Z,4E,22Z)-26,27-Dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
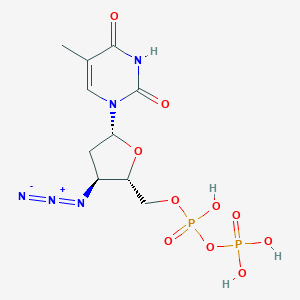
![[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B218154.png)
